molecular formula C9H9NO B3262368 2-methyl-1H-indol-7-ol CAS No. 354573-94-7

2-methyl-1H-indol-7-ol

Cat. No.: B3262368
CAS No.: 354573-94-7
M. Wt: 147.17 g/mol
InChI Key: PMPBAZBDCFFSEP-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-1H-indol-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-1H-indol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1H-indol-7-ol involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-indol-3-ol
  • 5-hydroxy-2-methylindole
  • 7-bromo-2-methylindole

Uniqueness

2-methyl-1H-indol-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7-position and methyl group at the 2-position differentiate it from other indole derivatives, influencing its reactivity and biological activity .

Properties

IUPAC Name

2-methyl-1H-indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(11)9(7)10-6/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBAZBDCFFSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzhydryl-2-methyl-1H-indol-7-yl-ether (85 mg, 0.271 mmol) in methanol (MeOH) (3 mL) and toluene (3 mL) was hydrogenated in the presence of 20% palladium hydroxide (Pd(OH)2) (40 mg) at 40 p.s.i for 70 min at room temperature. The catalyst was filtered off, filtrate concentrated and the residue purified by silica gel flash chromatography to give subtitled compound (20 mg).
Name
Benzhydryl-2-methyl-1H-indol-7-yl-ether
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-7-methoxy indole (814 mg, 5.0 mmol) in CH2Cl2 (20 mL) at 0° C. was added BBr3 (15 mL, 15 mmol, 1M in CH2Cl2), and then the ice bath was removed and stirring was continued for 3 h. Ice was added and the reaction mixture diluted with water (30 mL). The aqueous layer was extracted with EtOAc (3×100 mL), dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via passage through a short silica gel column (20% then 50% EtOAc/hex) to afford 2-methyl-7-hydroxy indole as an unstable solid (99% yield).
Quantity
814 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-indol-7-ol
Reactant of Route 2
2-methyl-1H-indol-7-ol
Reactant of Route 3
2-methyl-1H-indol-7-ol
Reactant of Route 4
2-methyl-1H-indol-7-ol
Reactant of Route 5
2-methyl-1H-indol-7-ol
Reactant of Route 6
2-methyl-1H-indol-7-ol

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